molecular formula C11H21ClN2O2 B12106667 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B12106667
M. Wt: 248.75 g/mol
InChI Key: LWGQWSDLRMTPCC-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic amine derivative with a rigid [2.2.2] octane scaffold. Its molecular formula is C₁₁H₂₁ClN₂O₂, and molecular weight is 248.75 g/mol . The compound is commonly used as a pharmaceutical intermediate or reference standard for drug impurity analysis . Key properties include:

  • CAS Number: 944086-67-3 (for the (1S,4S)-stereoisomer) or 1240583-17-8 (for the (1R,4R)-stereoisomer) .
  • Storage: Stable under dry, room-temperature conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;/h8-9,12H,4-7H2,1-3H3;1H

InChI Key

LWGQWSDLRMTPCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Piperidine Derivatives

The core diazabicyclo[2.2.2]octane structure is typically constructed via intramolecular cyclization of piperidine precursors. A widely cited approach begins with a substituted piperidine derivative, such as tert-butyl (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate, which undergoes trifluoroacetylation to protect the amine group. Subsequent reaction with benzyloxyamine in the presence of a hydroxyl-activating agent (e.g., N,N'-carbonyldiimidazole) facilitates nucleophilic substitution, forming a key intermediate with a bicyclic urea moiety.

Reaction Conditions:

  • Temperature: 0–25°C

  • Catalyst: Triethylamine (1.2 equiv)

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: 68–72%

Intramolecular Urea Formation

Intramolecular urea cyclization is critical for forming the bicyclo[2.2.2]octane scaffold. The intermediate tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is treated with hydrochloric acid to protonate the free amine, yielding the hydrochloride salt.

Key Steps:

  • Deprotection: Removal of the trifluoroacetyl group using aqueous NaOH (2M).

  • Cyclization: Heating at 60°C in ethanol to induce ring closure.

  • Salt Formation: Addition of HCl (gas or concentrated aqueous) to precipitate the hydrochloride.

Industrial-Scale Synthesis

Optimized Protocol for High Throughput

Industrial production prioritizes scalability and enantiomeric purity. A patented method (US9035062B2) outlines a five-step process starting from (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid:

  • Step 1: Cleavage of the benzyloxycarbonyl (Cbz) group via hydrogenolysis (H₂, Pd/C).

  • Step 2: Trifluoroacetylation of the secondary amine using trifluoroacetic anhydride.

  • Step 3: Benzyloxyamine substitution under Mitsunobu conditions (DIAD, PPh₃).

  • Step 4: Detrifluoroacetylation with ammonium hydroxide.

  • Step 5: Hydrochloride salt formation via HCl saturation in diethyl ether.

Table 1: Industrial Process Metrics

ParameterValueSource
Overall Yield58%
Purity (HPLC)>99%
Enantiomeric Excess (ee)>98%
Reaction Scale50–100 kg batches

Stereochemical Control

The (1S,4S) configuration is preserved using chiral auxiliaries or asymmetric catalysis. For example, (R)-BINOL-derived phosphoric acids catalyze the kinetic resolution of racemic intermediates, achieving >98% ee.

Alternative Methodologies

Solid-Phase Synthesis

Recent advances employ resin-bound precursors to streamline purification. A Wang resin-linked piperidine derivative undergoes cyclization via microwave-assisted heating (100°C, 30 min), followed by cleavage with trifluoroacetic acid and salt formation.

Advantages:

  • Reduced purification steps

  • Higher throughput for parallel synthesis

Biocatalytic Approaches

Enzymatic methods using transaminases or lipases have been explored for asymmetric synthesis. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate esters, though yields remain suboptimal (≤45%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 9H, t-Bu), 3.20–3.80 (m, 6H, bicyclic CH₂), 4.10 (br s, 1H, NH).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 2500–3000 cm⁻¹ (HCl stretch).

Crystallography

Single-crystal X-ray analysis confirms the bicyclo[2.2.2]octane framework with bond lengths of 1.54 Å (C-N) and 1.47 Å (C-O). The hydrochloride salt forms a monoclinic crystal system (space group P2₁).

Challenges and Research Frontiers

Yield Limitations

Cyclization steps often suffer from moderate yields (≤75%) due to competing oligomerization. Recent studies suggest additives like molecular sieves (4Å) improve yields by absorbing water.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball milling reduces waste. Preliminary trials achieve 65% yield with 90% ee, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products .

Scientific Research Applications

Organic Synthesis

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride is utilized as a reagent in organic synthesis. Its bicyclic structure allows it to serve as a versatile building block for synthesizing complex organic molecules.

  • Reactions :
    • Oxidation : Can be oxidized to form derivatives with different functional groups.
    • Reduction : Undergoes reduction reactions to yield various reduced forms.
    • Substitution : Acts as a substrate for substitution reactions, facilitating the introduction of new functional groups .

Biochemical Studies

In the field of biochemistry, this compound is employed to investigate enzyme mechanisms and protein interactions. Its ability to act as both a nucleophile and electrophile makes it valuable for studying reaction pathways and enzyme catalysis.

  • Mechanism of Action : The compound interacts with specific molecular targets, influencing the activity of enzymes and proteins, which is crucial for understanding biochemical processes .

Pharmaceutical Development

This compound is explored in drug development due to its potential pharmacological properties. Research has indicated that derivatives of this compound may exhibit anti-inflammatory activities, making them candidates for therapeutic applications.

  • Case Study : A study synthesized various derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate and evaluated their anti-inflammatory effects compared to established drugs like indomethacin, demonstrating significant biological activity within specific time frames .

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

  • (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1240583-17-8):
    • Shares identical molecular formula and weight but differs in stereochemistry.
    • Used in asymmetric synthesis due to its rigid chiral framework .
  • (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5): Base form (non-hydrochloride) with 97% purity; stored at 2–8°C .

Salts and Derivatives

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS: 1629904-92-2):
    • Contains oxalic acid as a counterion instead of HCl.
    • Lower molecular weight (248.75 vs. 279.3 g/mol ) and altered solubility .
  • Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: Not specified): Replaces the tert-butyl group with ethyl, reducing steric hindrance. Melting points vary by isomer: 130–229°C .

Bicyclic Frameworks with Alternative Substituents

  • tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-04-0):
    • Smaller [2.2.1] bicyclic system with a ketone group. Less rigid than [2.2.2] analogs .
  • tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4):
    • Incorporates a ketone at position 5, altering reactivity for nucleophilic additions .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride 944086-67-3 C₁₁H₂₁ClN₂O₂ 248.75 98% Dry, room temperature
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride 1240583-17-8 C₁₁H₂₁ClN₂O₂ 248.75 95%+ Not specified
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate 1629904-92-2 C₁₃H₂₂N₂O₆ 279.3 98% Protect from light
Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride Not available C₁₁H₂₀ClNO₂ 233.7 95%+ Not specified

Research Findings and Industrial Relevance

  • Synthetic Utility : The rigid bicyclo[2.2.2]octane core enhances metabolic stability in drug candidates, making it valuable in medicinal chemistry .
  • Chiral Resolution : (1R,4R) and (1S,4S) stereoisomers are critical for enantioselective catalysis, though their pharmacological profiles may differ .
  • Safety Gaps: Limited data on acute toxicity and environmental impact for hydrochloride salts; further studies are needed .

Biological Activity

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS Number: 1240782-81-3) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of approximately 212 Da. The compound features a bicyclic structure that contributes to its biological interactions.

Research indicates that compounds with a bicyclic structure similar to tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can exhibit various biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including HeLa cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, which could be relevant for therapeutic applications in cancer and other diseases .

Case Studies

  • Anticancer Studies : A study focusing on similar bicyclic compounds demonstrated significant cytotoxic effects against HeLa cells with IC50 values around 3.89 μM, indicating potential for further development as anticancer agents .
  • Neuroprotective Properties : Research has suggested that derivatives of bicyclic compounds can exhibit neuroprotective effects by modulating inflammatory pathways in neurodegenerative diseases .

Synthesis

The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves multi-step processes that include:

  • Starting Materials : Common precursors include various amines and carboxylic acids.
  • Reagents and Conditions : Reactions often utilize solvents such as DMSO under controlled temperatures to promote cyclization and functionalization.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate:

Study FocusFindingsReference
Antitumor ActivitySignificant inhibition of HeLa cell proliferation
Enzyme InhibitionPotential inhibitors for key cancer-related enzymes
Neuroprotective EffectsModulation of inflammatory pathways

Q & A

Q. What are the established synthetic routes for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride?

The synthesis typically involves enantioselective construction of the bicyclic scaffold. A common approach is the stereocontrolled cyclization of acyclic precursors containing pre-existing stereochemical information. For example, tert-butyl-protected intermediates are subjected to acid-catalyzed cyclization under controlled pH and temperature (e.g., HCl in THF at 0–5°C) to form the diazabicyclo[2.2.2]octane core . Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) yields the hydrochloride salt, as demonstrated in a protocol involving TFA (5 mL) and stirring at RT for 2 hours .

Q. How is the structural integrity of this compound validated experimentally?

Key methods include:

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving stereochemical details in bicyclic systems .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure, with characteristic signals for the tert-butyl group (δ ~1.3 ppm) and diazabicyclo protons (δ 3.1–4.8 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C11_{11}H20_{20}N2_2O2_2\cdotHCl) .

Q. What are the primary chemical reactions involving this compound?

The compound undergoes:

  • Deprotection : Removal of the tert-butyl group via acidic conditions (e.g., TFA or HCl) to generate free amines for downstream functionalization .
  • Substitution : Reactivity at the secondary amine sites with electrophiles (e.g., alkyl halides or acyl chlorides) under basic conditions .
  • Coordination chemistry : The diazabicyclo framework acts as a ligand for transition metals, useful in catalysis studies .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high stereochemical purity?

Enantioselective methods rely on chiral auxiliaries or catalysts. For example:

  • Chiral resolution : Use of enantiopure starting materials (e.g., (1R,4R)-configured precursors) ensures retention of stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Palladium-catalyzed cyclizations or enzymatic desymmetrization can achieve >95% enantiomeric excess (ee) .
    Key parameters : Temperature (-20°C to 25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (1–5 mol%) critically influence yield and ee .

Q. How do crystallization conditions affect polymorph formation?

Polymorphism is studied via:

  • Solvent screening : Polar solvents (e.g., ethanol/water mixtures) favor hydrochloride salt crystallization, while non-polar solvents (e.g., hexane) may yield free-base forms .
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions produces single crystals suitable for X-ray analysis .
    Data contradiction : Conflicting reports on melting points (e.g., 180–185°C vs. 190–195°C) may arise from hydrate vs. anhydrous forms, requiring thermogravimetric analysis (TGA) for resolution .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., GLP-1), highlighting hydrogen bonds between the diazabicyclo amines and receptor aspartate residues .
  • MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .
    Validation : Correlate computational predictions with in vitro assays (e.g., IC50_{50} measurements for enzyme inhibition) .

Comparative Analysis of Structural Analogues

Compound NameStructural FeaturesKey Differences vs. Target CompoundBiological Activity
tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylateSmaller bicyclo[4.2.0] coreReduced steric hindranceModerate GLP-1 activity
tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateBicyclo[2.2.1] frameworkCompact ring system, altered amine spacingLower metabolic stability
tert-butyl 7-(trifluoromethyl)-diazabicyclo[4.1.0]heptane-2-carboxylateCF3_3 substituentEnhanced lipophilicityImproved enzyme inhibition

Methodological Considerations for Data Interpretation

  • Contradictory yields in literature : Variability (e.g., 60–85%) may stem from differences in purification (e.g., column chromatography vs. recrystallization) or starting material purity .
  • Biological assay discrepancies : Use standardized protocols (e.g., fixed pH 7.4 in binding assays) to minimize variability in IC50_{50} values .

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